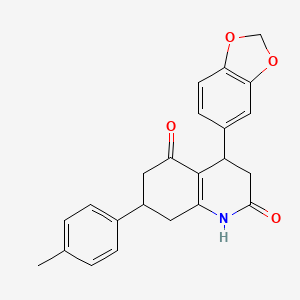

![molecular formula C12H23FN2O4S B5519760 2,2-dimethylpropyl (2S,4S)-4-fluoro-2-{[(methylsulfonyl)amino]methyl}pyrrolidine-1-carboxylate](/img/structure/B5519760.png)

2,2-dimethylpropyl (2S,4S)-4-fluoro-2-{[(methylsulfonyl)amino]methyl}pyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis methods for similar structures typically involve multi-step organic reactions, starting from basic pyrrolidine or pyridine structures. These may involve chlorination, amination, esterification, and fluorination steps, tailored to introduce specific functional groups like methylsulfonyl, fluoro, and carboxylate moieties at designated positions on the ring or side chains (Egawa et al., 1984).

Molecular Structure Analysis

The molecular structure of similar compounds typically features a core pyrrolidine ring, substituted with various groups affecting its chemical and physical properties. Structural analyses, such as X-ray crystallography or NMR, help in determining the exact configuration and conformation of the molecules, influencing their biological activity and interaction with other molecules (Sagar et al., 2017).

Chemical Reactions and Properties

Compounds like the one often participate in typical organic reactions such as nucleophilic substitutions or electrophilic additions. Their chemical behavior is significantly influenced by the electronic properties of the substituents, such as the electron-withdrawing sulfonamide or the electron-donating methyl groups (Ban-Oganowska, 1996).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, solubility, and crystal structure, are influenced by the compound's molecular structure. For instance, the introduction of fluorine atoms typically decreases the polarity, potentially increasing the compound's volatility and affecting its solubility in organic solvents (Liu et al., 2013).

Chemical Properties Analysis

Chemical properties, like acidity, basicity, reactivity towards acids or bases, and stability under various conditions, are determined by the functional groups present in the molecule. The pyrrolidine ring provides basicity, while substituents like carboxylate or sulfonamide can introduce acidic characteristics. The balance of these properties affects the compound's interactions and stability (Singh et al., 2013).

Applications De Recherche Scientifique

Synthesis and Properties of Novel Soluble Fluorinated Polyamides

This study outlines the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties, demonstrating their application in producing transparent, flexible, and strong films. These films showcase low dielectric constants and high thermal stability, making them suitable for electronic and optical materials applications (Xiao-Ling Liu et al., 2013).

Antibacterial Activity of Fluoronaphthyridines

Research into fluoronaphthyridines, including compounds with similar functional groups, has shown significant antibacterial activity, suggesting potential applications in developing new therapeutic agents against bacterial infections (D. Bouzard et al., 1992).

Electrochemical Copolymerization for Conductive Polymers

A study on the electrochemical copolymerization of aniline and anilinesulfonic acids highlights the production of conducting polymers with applications in electronics and materials science, demonstrating the versatility of sulfonyl and fluoro functional groups in polymer chemistry (Y. Şahin et al., 2002).

Green-emitting Iridium(III) Complexes

Research into green-emitting iridium(III) complexes containing sulfanyl- or sulfone-functionalized ligands suggests applications in light-emitting devices (LEDs) and organic electronics, where the specific chemical functionalities contribute to the photophysical properties of the materials (E. Constable et al., 2014).

Synthesis and Green Metric Evaluation of Chemical Intermediates

A study on the modified synthesis of chemical intermediates, including those with sulfonyl groups, emphasizes the importance of green chemistry principles in the development of pharmaceutical intermediates and highlights applications in improving the environmental friendliness of chemical syntheses (Rohidas Gilbile et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,2-dimethylpropyl (2S,4S)-4-fluoro-2-(methanesulfonamidomethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23FN2O4S/c1-12(2,3)8-19-11(16)15-7-9(13)5-10(15)6-14-20(4,17)18/h9-10,14H,5-8H2,1-4H3/t9-,10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYCLVONTNQLAR-UWVGGRQHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COC(=O)N1CC(CC1CNS(=O)(=O)C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)COC(=O)N1C[C@H](C[C@H]1CNS(=O)(=O)C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

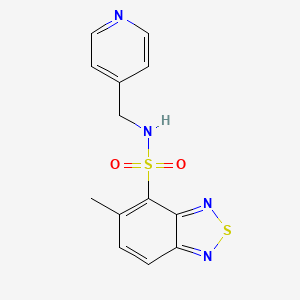

![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5519679.png)

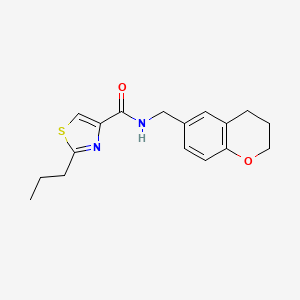

![3-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5519682.png)

![methyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5519685.png)

![3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide hydrochloride](/img/structure/B5519690.png)

![2,4-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5519716.png)

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[3-(1H-tetrazol-1-yl)propanoyl]piperidine](/img/structure/B5519723.png)

![3-(4-fluorophenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5519744.png)

![3-{[(2-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5519756.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5519767.png)

![4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5519781.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5519791.png)